molecular formula C16H16N4O2S B2862367 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid CAS No. 852376-05-7

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid

Cat. No.: B2862367
CAS No.: 852376-05-7
M. Wt: 328.39
InChI Key: JFHAGKVFATXAIS-UHFFFAOYSA-N
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Description

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid is a high-purity synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a hybrid heterocyclic scaffold, combining a [1,2,4]triazolo[4,3-b]pyridazine core with a phenyl substituent and a flexible sulfanyl butanoic acid chain. The presence of the [1,2,4]triazole ring fused to a pyridazine is a structure of high interest in medicinal chemistry, often associated with diverse biological activities . The incorporated butanoic acid group can enhance the molecule's solubility and provides a handle for further chemical modification or for probing interactions with biological targets. This molecular architecture makes it a valuable intermediate for constructing more complex compounds or a candidate for screening in drug discovery programs. Researchers can utilize this chemical as a key building block in synthesizing novel compound libraries or as a lead structure for investigating new mechanisms of action. It is supplied for laboratory research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-12(16(21)22)23-14-9-8-13-17-18-15(20(13)19-14)11-6-4-10(2)5-7-11/h4-9,12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHAGKVFATXAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid typically involves multiple steps, starting from readily available starting materialsThe sulfanyl group is then introduced via nucleophilic substitution reactions, and the butanoic acid moiety is attached through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings can interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Solubility (pH 7.4) Key Features
Target Compound 3-(4-Methylphenyl), 6-sulfanylbutanoic acid C₁₈H₁₈N₄O₂S 362.43 Not reported Carboxylic acid for solubility; hydrophobic 4-methylphenyl
2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}hexanoic acid () 3-(4-Ethoxyphenyl), 6-sulfanylhexanoic acid C₁₉H₂₂N₄O₃S 386.47 Not reported Longer alkyl chain (hexanoic acid); ethoxy group enhances electron density
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide () 3-(4-Methylphenyl), 6-sulfanylacetamide C₁₄H₁₃N₅OS 299.35 11.2 µg/mL Acetamide group reduces acidity; lower molecular weight
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6, ) 3-(Trifluoromethyl), 6-amine-linked indole C₁₉H₁₆F₃N₇ 415.38 Not reported Trifluoromethyl enhances electronegativity; indole moiety for π-stacking
AZD5153 () 3-Methoxy, piperidyl-phenoxyethyl C₂₉H₃₆N₆O₃ 516.65 Not reported Bivalent inhibitor; methoxy and piperazine groups for target engagement

Key Observations :

  • The acetamide derivative () lacks ionizable carboxylic acid, reducing solubility but improving passive diffusion .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 6) enhance binding to hydrophobic pockets, while bulky substituents (e.g., indole in Compound 6) may sterically hinder interactions .
  • Biological Context : AZD5153’s bivalent structure and methoxy group enable dual bromodomain engagement, whereas the target compound’s simpler structure may favor selectivity for single domains .

Biological Activity

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N4OS
  • Molecular Weight : 270.34 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and analgesic properties. The following sections detail specific activities and mechanisms observed in various studies.

Anti-inflammatory Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For instance, compounds similar to this compound have been shown to reduce edema in animal models by modulating inflammatory mediators .

Analgesic Activity

In pain models, this compound has demonstrated notable analgesic effects. Studies using the acetic acid-induced writhing test and the hot plate test have shown that it can significantly reduce pain responses in rodents. The analgesic effect is attributed to central and peripheral mechanisms that interfere with pain perception pathways .

Case Studies

Several studies have explored the pharmacological profile of related compounds:

  • Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their anti-inflammatory properties. Results indicated that compounds with similar structural features to this compound showed a dose-dependent reduction in inflammation markers .
  • Analgesic Efficacy Assessment : In a comparative analysis of various triazole-based compounds, one derivative was found to exhibit superior analgesic efficacy against multiple pain models compared to standard analgesics like ibuprofen .

The proposed mechanism for the biological activity includes:

  • Inhibition of Enzymatic Activity : The compound is believed to inhibit COX and LOX enzymes, leading to decreased synthesis of inflammatory mediators.
  • Modulation of Neurotransmitter Release : It may also affect neurotransmitter systems involved in pain signaling pathways.

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